Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate
Description
This compound is a structurally complex molecule featuring a fused tetrahydrofuro[3,4-d][1,3]dioxole core with stereospecific substituents: a hydroxymethyl group at position 6, methyl groups at positions 2 and 2, and a 1,2,4-triazole-3-carboxylate moiety at position 2. The stereochemistry (3aR,4R,6R,6aR) is critical for its reactivity and biological interactions.
Properties
IUPAC Name |
methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-5-13-9(14-15)11(17)18-3/h5-8,10,16H,4H2,1-3H3/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQWAPJMSPHWBK-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=N3)C(=O)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478648 | |
| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594860-43-2 | |
| Record name | methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate typically involves multiple steps. One common method starts with the protection of the ribose sugar to form 2,3-O-isopropylidene-D-ribofuranose. This intermediate is then reacted with a triazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fused dioxolane-triazole derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Insights
Stereochemical Influence : The (3aR,4R,6R,6aR) configuration ensures spatial alignment critical for binding to biological targets, as seen in nucleoside analogs . Compounds with divergent stereochemistry (e.g., 3aS in ) exhibit reduced activity.
Substituent Effects :
- Hydroxymethyl vs. Methoxy : The hydroxymethyl group in the target compound increases solubility compared to methoxy analogs (e.g., ), favoring pharmacokinetics in aqueous environments.
- Triazole Regiochemistry : 1,2,4-Triazole derivatives (target compound) show distinct electronic profiles versus 1,2,3-triazoles (e.g., ), affecting coordination chemistry and catalytic activity .
Synthetic Routes :
- Click Chemistry : Cu-mediated azide-alkyne cycloaddition (e.g., ) is regioselective for 1,4-triazoles, whereas Ru-based methods () favor 1,5-disubstituted products.
- Bromine-Mediated Oxidation : Used in dioxolane ring functionalization (similar to ), enabling precise control over hydroxymethyl placement.
Applications :
Biological Activity
Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on recent research findings and case studies.
- Molecular Formula : C16H23N3O7
- Molecular Weight : 369.37 g/mol
- CAS Number : 2346620-55-9
Research indicates that this compound exhibits antitumor activity , particularly against breast carcinoma cells (MDA-MB-231). The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest. The compound's structure appears to interact with cellular pathways that regulate growth and apoptosis.
Antitumor Activity
A study published in MDPI demonstrated that Methyl 1-[...] significantly inhibits the proliferation of MDA-MB-231 cells. The IC50 value was found to be approximately 0.6 µM , indicating potent activity at low concentrations. The compound induced a significant cell cycle arrest at concentrations starting from 10 µM , suggesting a cytostatic rather than cytotoxic effect .
Cytotoxicity and Cell Viability
The compound was evaluated using the WST-1 tetrazolium assay to assess cell viability. Results indicated that while there was a notable reduction in cell growth at higher concentrations (above 3 µM), the overall cytotoxicity remained low compared to controls . This suggests that the compound may be more effective in slowing down cancer cell growth rather than killing them outright.
Study 1: MDA-MB-231 Cell Line
In a controlled study involving the MDA-MB-231 breast cancer cell line:
- Treatment Duration : 48 hours
- Key Findings :
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that slight modifications in the compound's structure could lead to substantial changes in biological activity. This highlights the importance of specific functional groups in enhancing or diminishing the therapeutic potential of similar compounds .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C16H23N3O7 |
| Molecular Weight | 369.37 g/mol |
| IC50 (MDA-MB-231) | 0.6 µM |
| Cell Proliferation Inhibition | 40% at 10 µM |
| Treatment Duration | 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
